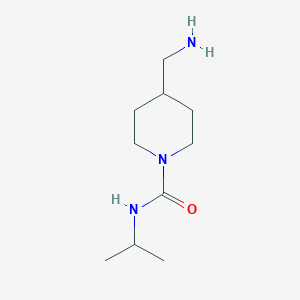

4-(Aminomethyl)-N-(propan-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(aminomethyl)-N-propan-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-8(2)12-10(14)13-5-3-9(7-11)4-6-13/h8-9H,3-7,11H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQOUGILIKCHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Aminomethyl)-N-(propan-2-yl)piperidine-1-carboxamide (commonly referred to as compound 1) is a piperidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminomethyl group and a propan-2-yl group, which contributes to its biological activity. The structural formula can be represented as follows:

Research indicates that compounds with piperidine moieties often exhibit diverse pharmacological activities, including inhibition of various enzymes and receptors. The biological activity of this compound has been linked to its interaction with key biological targets such as histone acetyltransferases (HATs) and proteases.

Inhibition of Histone Acetyltransferases

A study demonstrated that compounds related to this compound showed inhibitory effects on the HAT domain of human p300, with an IC50 value indicative of moderate potency (8.6 μM) . The compound's structure allows for effective binding to the enzyme's active site, facilitating inhibition.

Pharmacological Profiles

The biological activity of this compound has been evaluated in various contexts:

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer effects. For instance, derivatives have exhibited significant cytotoxicity against various cancer cell lines, including HepG2 liver cancer cells, with IC50 values around 11.3 μM . This suggests that this compound may also possess similar anticancer properties.

Case Studies and Research Findings

Scientific Research Applications

4-(Aminomethyl)-N-(propan-2-yl)piperidine-1-carboxamide, commonly referred to as a piperidine derivative, has garnered attention in various scientific research applications due to its structural characteristics and biological activities. This compound is primarily studied for its potential therapeutic roles in pharmacology, particularly in the fields of neuropharmacology and medicinal chemistry.

Pharmacological Studies

Neuropharmacology:

this compound has been investigated for its effects on neurotransmitter systems. Studies have shown that compounds with similar structures can modulate the activity of neurotransmitters such as dopamine and serotonin, which are crucial in treating mental health disorders like depression and anxiety.

Case Study:

In a study examining the effects of piperidine derivatives on serotonin receptors, it was found that modifications to the piperidine structure could enhance binding affinity and selectivity for specific receptor subtypes, suggesting potential for developing new antidepressants .

Synthesis of Novel Therapeutics

Drug Development:

The compound serves as a scaffold for synthesizing novel therapeutic agents. Researchers have utilized its structure to create analogs that exhibit improved pharmacokinetic properties or enhanced biological activity.

Case Study:

A series of derivatives based on this compound were synthesized and evaluated for their anti-inflammatory properties. The results indicated that certain modifications led to significant reductions in inflammatory markers in vitro, highlighting its potential application in treating inflammatory diseases .

Biochemical Research

Enzyme Inhibition Studies:

Research has demonstrated that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it useful for studying metabolic disorders.

Case Study:

Inhibitory effects on acetylcholinesterase (AChE) were observed in a series of experiments where derivatives of the compound were tested for their ability to reduce AChE activity. This finding suggests potential applications in developing treatments for Alzheimer's disease, where AChE inhibition is a therapeutic strategy .

Material Science Applications

Polymer Chemistry:

The structural properties of this compound have been explored for use in polymer synthesis, particularly in creating materials with enhanced mechanical properties.

Case Study:

Research indicated that incorporating this compound into polymer matrices could improve tensile strength and thermal stability, making it suitable for applications in coatings and composites .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuropharmacology | Modulation of neurotransmitter systems | Enhanced binding affinity for serotonin receptors |

| Drug Development | Scaffold for synthesizing novel therapeutics | Anti-inflammatory properties in synthesized derivatives |

| Biochemical Research | Enzyme inhibition studies | Inhibition of acetylcholinesterase activity |

| Material Science | Use in polymer synthesis | Improved mechanical properties in polymer matrices |

Comparison with Similar Compounds

Pharmacological and Physicochemical Insights

TAAR1 Agonists vs. CGRP Antagonists: The target compound and its analogs (e.g., Compounds 6 and 12) are structurally simpler than BMS-694153, a CGRP receptor antagonist with a complex quinazolinone-indazolyl-bipiperidinyl scaffold . In contrast, BMS-694153’s bulkier structure likely enhances CGRP receptor selectivity but may reduce bioavailability without optimized formulations .

Methyl groups (e.g., Compound 12’s 3,4-dimethylphenyl) may introduce steric hindrance, affecting receptor binding kinetics. Ureido and Heterocyclic Moieties: The ureido linker in introduces hydrogen-bonding capacity, which could enhance target affinity but may also increase solubility challenges compared to the target compound’s aminomethyl group.

Salt Forms and Solubility :

- Most analogs in are hydrochloride salts, which improve aqueous solubility and crystallinity for pharmaceutical processing. The potassium salt in suggests alternative strategies to modulate solubility and dissolution rates.

Research Findings and Trends

- Synthetic Efficiency : Fluorinated aryl derivatives (e.g., Compound 6) consistently show higher yields (>100% in some cases), possibly due to electronic effects stabilizing intermediates during synthesis .

- Target Selectivity : Structural complexity correlates with target specificity. For instance, BMS-694153’s intricate architecture enables potent CGRP receptor antagonism, whereas simpler TAAR1 agonists prioritize balanced lipophilicity and synthetic accessibility .

Preparation Methods

Synthesis of 4-(Aminomethyl)piperidine Derivatives

- Starting from tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (Boc-protected 4-(aminomethyl)piperidine), which is a common intermediate.

- Boc protection is introduced using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at room temperature (22 °C) to protect the amine functionality during subsequent reactions.

- Deprotection of Boc groups is typically achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours, followed by neutralization with potassium carbonate (K2CO3) or aqueous base to yield the free amine.

Functionalization via Nucleophilic Aromatic Substitution

- 4-(Aminomethyl)piperidine derivatives undergo nucleophilic aromatic substitution reactions with aryl halides such as 4-fluorobenzonitrile in the presence of potassium carbonate in anhydrous dimethyl sulfoxide (DMSO) at elevated temperatures (~100 °C) to form key intermediates.

Amide Bond Formation

Coupling Reagents and Conditions

- Amide bond formation between the piperidine amine and carboxylic acid derivatives is commonly facilitated by coupling reagents such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate.

- Bases such as diisopropylethylamine (DIPEA) or N-methylimidazole are used to neutralize the acid generated during coupling.

- Reactions are performed in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or water with surfactants (e.g., TPGS-750-M) to enhance solubility and reaction rates.

- Typical reaction temperatures range from ambient to 60 °C, with reaction times from several hours to overnight (up to 24 hours).

Green Chemistry Approach

- A notable method involves performing amide coupling in aqueous micellar media using TPGS-750-M surfactant, which enhances environmental sustainability by reducing organic solvent use.

- This method achieves high conversion rates (>90%) and high isolated yields (up to 91%) of the amide product.

Purification and Characterization

- After reaction completion, organic extracts are dried using hydrophobic frits and solvents removed under reduced pressure.

- Crude products are purified by recrystallization or chromatography to achieve purity >95%.

- Characterization is performed by LC-MS, NMR spectroscopy, and HPLC to confirm structure and purity.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, THF | THF | 22 °C | 4 h | High yield, protects amine |

| Boc Deprotection | TFA, DCM | DCM | 22 °C | 2 h | Followed by neutralization |

| Nucleophilic Aromatic Substitution | 4-fluorobenzonitrile, K2CO3 | Anhydrous DMSO | 100 °C | 3 h | Moderate to high yield |

| Amide Coupling (Conventional) | COMU, DIPEA | DCM or THF | 22-60 °C | 3-24 h | High conversion, >90% yield |

| Amide Coupling (Green Method) | Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate, N-methylimidazole, TPGS-750-M (2 wt%) | Water/THF mixture | Ambient | 11 h | 91% assay-corrected yield |

| Purification | Recrystallization, chromatography | Various | Ambient | Variable | Purity >95% confirmed by LC-MS |

Detailed Research Findings

- The Boc-protected 4-(aminomethyl)piperidine provides a versatile intermediate that can be selectively functionalized and deprotected to yield the desired amine for subsequent amide formation.

- Use of potassium carbonate as a base in nucleophilic aromatic substitution ensures efficient displacement of halides on aromatic rings, facilitating the introduction of aryl groups.

- The green chemistry approach using TPGS-750-M surfactant in water for amide bond formation significantly reduces environmental impact while maintaining excellent yields and purity, representing a scalable and sustainable method for industrial synthesis.

- Analytical data from LC-MS and NMR confirm the structural integrity of the final compound with high purity, suitable for pharmaceutical applications.

Q & A

Basic: What are the established synthetic routes for 4-(Aminomethyl)-N-(propan-2-yl)piperidine-1-carboxamide, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves coupling a piperidine backbone with an isopropylamine group. A common approach is the reaction of 4-(aminomethyl)piperidine with isopropyl isocyanate under anhydrous conditions, followed by purification via column chromatography. Key parameters for optimization include:

- Temperature control : Maintaining 0–5°C during carbamate formation to prevent side reactions .

- Catalyst selection : Using triethylamine or DMAP to accelerate nucleophilic substitution .

- Solvent system : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction homogeneity .

Yield improvements (up to 79.9%) are achievable by iterative recrystallization in 2-propanol or hexane/ethyl acetate mixtures, as demonstrated in analogous piperidinecarboxamide syntheses .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical m/z) .

- X-ray crystallography : Resolves 3D structure and hydrogen-bonding patterns, critical for confirming stereochemistry in crystalline forms .

Advanced: How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

Answer:

- Molecular docking (AutoDock/Vina) : Simulates binding affinity to targets (e.g., G-protein-coupled receptors) by analyzing piperidine’s conformational flexibility and hydrogen-bonding capacity with active sites .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting residues critical for binding .

- QSAR models : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity, guiding structural modifications for enhanced selectivity .

Advanced: How can researchers resolve discrepancies in pharmacological data across studies (e.g., conflicting IC50 values)?

Answer:

- Standardized assay conditions :

- Use uniform buffer pH (7.4) and temperature (37°C) to minimize variability in enzyme inhibition assays .

- Validate cell lines (e.g., HEK293 vs. CHO) for receptor-binding studies to account for expression-level differences .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated data, identifying outliers linked to impurities (e.g., <95% purity in activity assays) .

- Cross-validation : Compare results across orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity) .

Advanced: What strategies improve metabolic stability of this compound derivatives in preclinical studies?

Answer:

- Substituent engineering :

- Prodrug approaches : Mask the aminomethyl group as a tert-butoxycarbonyl (Boc) derivative to enhance plasma stability .

- In vitro microsomal assays : Screen derivatives using liver microsomes to identify metabolites and prioritize stable candidates .

Advanced: How can crystallographic data inform the design of analogs with improved solubility?

Answer:

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in the crystal lattice, guiding modifications to disrupt aggregation .

- Salt formation : Co-crystallize with counterions (e.g., oxalate or citrate) to enhance aqueous solubility, as demonstrated in related piperidinecarboxamides .

- Polymorph screening : Identify metastable forms with higher free energy and dissolution rates using slurry conversion experiments .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Answer:

- Liquid-liquid extraction : Separate the product from unreacted isocyanate using dichloromethane/water phases .

- Flash chromatography : Employ silica gel with a gradient of 5–20% methanol in dichloromethane to resolve polar byproducts .

- Recrystallization : Use ethanol/water (3:1 v/v) to obtain high-purity crystals (>98% HPLC), monitored by TLC (Rf 0.4 in EtOAc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.